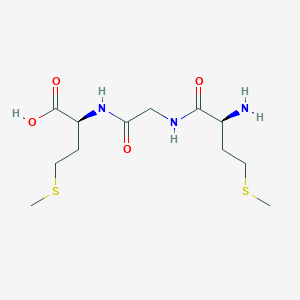

H-Met-Gly-Met-OH

Description

Contextual Significance of Tripeptides in Molecular Systems

Tripeptides, which consist of three amino acids linked by peptide bonds, are fundamental biomolecules involved in a multitude of biological processes. nih.govwikipedia.org Their significance stems from their diverse functions and their role as structural and functional units of larger proteins. They represent the smallest peptide structure where the influence of adjacent amino acid residues on a central residue can be effectively studied. nih.gov

Many tripeptides have specific and crucial roles in living organisms. A prominent example is glutathione (B108866) (γ-L-Glutamyl-L-cysteinylglycine), a vital antioxidant that protects cells from damage caused by reactive oxygen species (ROS) and plays a key role in detoxification. wikipedia.orgtaylorandfrancis.comtaylorandfrancis.com Other naturally occurring tripeptides act as hormones, such as Thyrotropin-releasing hormone (TRH), or have immunological or inhibitory functions, like the ACE-inhibiting lactotripeptides found in milk products. wikipedia.org Because of this functional diversity, tripeptides serve as valuable models for exploring protein structures and have become key targets in biochemical and pharmaceutical research. nih.govtaylorandfrancis.com

Rationale for H-Met-Gly-Met-OH as a Model Peptide for Academic Investigations

The selection of this compound and similar simple peptides for academic research is based on several key factors. Its structure, with a non-terminal methionine residue, provides a simplified model to investigate the chemical properties and reactions of methionine when it is located within a peptide chain. tandfonline.com This is particularly relevant for studying oxidative stress, as the thioether side chain of methionine is highly susceptible to oxidation. ru.nlbiotage.com

Research on the related peptide Gly-Met-Gly highlights its use as the simplest model for an internally located methionine residue, allowing for detailed studies of its reactions with free radicals. tandfonline.com Similarly, this compound, with its two methionine residues, allows researchers to study the effects of factors like the distance between sulfur-containing residues on oxidation processes. ru.nl Furthermore, some studies indicate that this compound is resistant to cleavage by certain enzymes, a stability that is advantageous in various experimental settings. biosynth.com These characteristics make it an excellent substrate for fundamental studies in coordination chemistry, reaction kinetics, and structural analysis. tandfonline.comresearchgate.net

Scope of Contemporary Research on this compound and Related Methionine-Containing Peptides

Modern research on this compound and other methionine-containing peptides is broad and encompasses fundamental biochemistry, materials science, and cell biology.

A significant area of focus is the study of oxidation mechanisms . Researchers use techniques like pulse radiolysis to investigate the reactions of these peptides with hydroxyl radicals, providing insight into how oxidative damage occurs in larger proteins. tandfonline.comru.nl These studies are crucial for understanding aging and disease processes linked to oxidative stress. researchgate.net

Another cutting-edge field involves the development of ROS-responsive biomaterials . Scientists are designing self-assembling amphiphilic peptides that contain multiple methionine residues. acs.org These materials can form hydrogels that undergo a phase transition from a gel to a solution upon oxidation, offering potential applications in drug delivery and tissue engineering. The sensitivity of these materials to oxidants can be tuned by varying the number of methionine residues. acs.org

In peptide synthesis , the susceptibility of methionine to oxidation presents a challenge. biotage.com Contemporary research addresses this by developing new synthetic strategies, such as using the more polar methionine sulfoxide (B87167) as a building block, which can improve the quality and yield of aggregation-prone peptides. researchgate.net

Furthermore, studies in cell biology have evaluated methionine-containing peptides as potential sources of methionine to support protein building in cell cultures. Research has shown that various di- and tripeptides containing methionine can be effectively utilized by myogenic and mammary epithelial cells. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

14486-10-3 |

|---|---|

Molecular Formula |

C12H23N3O4S2 |

Molecular Weight |

337.5 g/mol |

IUPAC Name |

(2S)-2-[[2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C12H23N3O4S2/c1-20-5-3-8(13)11(17)14-7-10(16)15-9(12(18)19)4-6-21-2/h8-9H,3-7,13H2,1-2H3,(H,14,17)(H,15,16)(H,18,19)/t8-,9-/m0/s1 |

InChI Key |

UZVKFARGHHMQGX-IUCAKERBSA-N |

SMILES |

CSCCC(C(=O)NCC(=O)NC(CCSC)C(=O)O)N |

Isomeric SMILES |

CSCC[C@@H](C(=O)NCC(=O)N[C@@H](CCSC)C(=O)O)N |

Canonical SMILES |

CSCCC(C(=O)NCC(=O)NC(CCSC)C(=O)O)N |

sequence |

MGM |

Origin of Product |

United States |

Synthetic Methodologies for H Met Gly Met Oh

Solid-Phase Peptide Synthesis (SPPS) Strategies for H-Met-Gly-Met-OH

SPPS is performed by sequentially adding N-α-protected amino acids from the C-terminus to the N-terminus. nih.govpeptide.com For this compound, the synthesis begins with the attachment of the C-terminal methionine to the solid support, followed by the sequential coupling of glycine (B1666218) and then the N-terminal methionine. peptide.com

N-Alpha Protecting Group Chemistries (Fmoc and Boc) in this compound Synthesis

To control peptide bond formation, the α-amino group of each incoming amino acid must be temporarily blocked by a protecting group. peptide.compeptide.com The two dominant strategies in SPPS are the Fmoc/tBu and Boc/Bzl approaches. peptide.comamericanpeptidesociety.org

Fmoc (9-fluorenylmethyloxycarbonyl) Strategy: This is the most common method used in modern SPPS. iris-biotech.deamericanpeptidesociety.org The Fmoc group is base-labile and is typically removed using a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). uci.eduacs.org The side chains of the amino acids are protected with acid-labile groups, such as tert-butyl (tBu). peptide.comiris-biotech.de This "orthogonal" protection scheme allows the N-α-protecting group to be removed without affecting the side-chain protectors. peptide.com

Boc (tert-butyloxycarbonyl) Strategy: This earlier strategy uses the acid-labile Boc group for N-α protection. nih.gov Deprotection is achieved with a moderate acid, typically trifluoroacetic acid (TFA). peptide.compeptide.com Side-chain protecting groups are benzyl-based and require a very strong acid, like hydrofluoric acid (HF), for removal during the final cleavage step. peptide.comnih.gov While effective, the requirement for HF necessitates specialized laboratory equipment. peptide.com For methionine-containing peptides, the repeated acidic deprotection steps in Boc-SPPS can increase the risk of side-chain alkylation compared to the Fmoc strategy. acs.org

| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |

| N-α Protection | Fmoc (Fluorenylmethyloxycarbonyl) | Boc (tert-butyloxycarbonyl) |

| N-α Deprotection | Base-labile (e.g., 20% Piperidine in DMF) | Acid-labile (e.g., TFA in DCM) |

| Side-Chain Protection | Acid-labile (e.g., tBu) | Strong acid-labile (e.g., Benzyl) |

| Final Cleavage | Moderate acid (e.g., TFA) | Strong acid (e.g., HF) |

| Orthogonality | Fully orthogonal | Not fully orthogonal (graded acid lability) |

| Common Use | Most common modern strategy | Used for specific applications, including long or difficult sequences |

Coupling Reagent Selection and Reaction Optimization for Peptide Bond Formation

The formation of the peptide bond between the free amine of the resin-bound peptide and the carboxyl group of the incoming amino acid requires an activating agent, known as a coupling reagent. jpt.com The goal is to form an active ester that is highly susceptible to nucleophilic attack by the amine. jpt.com

For the synthesis of this compound, the two peptide bonds to be formed are Gly-Met and Met-Gly. The selection of an efficient coupling reagent is crucial to ensure high yield and purity. Common classes of coupling reagents include:

Carbodiimides: N,N'-Diisopropylcarbodiimide (DIC) is frequently used, often in combination with an additive like OxymaPure or 1-hydroxybenzotriazole (B26582) (HOBt) to improve reaction rates and suppress side reactions. acs.orgjpt.com

Phosphonium and Uronium/Aminium Salts: Reagents such as HBTU, HATU, and HCTU are highly efficient and widely used for their ability to facilitate rapid and complete couplings, even for sterically hindered amino acids. jpt.compeptide.com HATU is recognized for its high reactivity and low risk of racemization. rsc.org These reagents convert the protected amino acid into a highly reactive OBt or OAt ester.

Reaction optimization involves using a molar excess of the protected amino acid and coupling reagents to drive the reaction to completion. acs.org Monitoring the completeness of the coupling reaction can be performed using qualitative tests like the Kaiser (ninhydrin) test, which detects free primary amines. peptide.com

| Coupling Reagent | Class | Mechanism/Features |

| DIC/OxymaPure | Carbodiimide + Additive | Forms an active ester; OxymaPure acts as a catalyst and suppresses racemization. acs.org |

| HBTU | Aminium Salt | Forms an HOBt active ester; highly efficient and widely used. |

| HATU | Aminium Salt | Forms a more reactive HOAt active ester; known for superior performance in difficult couplings. rsc.org |

| PyBOP | Phosphonium Salt | Forms an HOBt active ester; offers high coupling efficiency with low racemization. jpt.com |

Side-Chain Protecting Group Strategies for Methionine and Glycine Residues

Proper side-chain protection is essential to prevent unwanted reactions during peptide synthesis. peptide.compeptide.com

Glycine: As the simplest amino acid, glycine has only a hydrogen atom for its side chain and therefore requires no side-chain protection.

Methionine: The thioether side chain of methionine is susceptible to oxidation to methionine sulfoxide (B87167) and S-alkylation, particularly under acidic conditions. acs.orgoup.combiotage.com In the context of Fmoc/tBu SPPS, the methionine side chain is generally left unprotected. oup.combiotage.com The risk of modification is managed primarily during the final cleavage step through the use of specific scavengers in the cleavage cocktail. acs.orgbiotage.com While methionine sulfoxide can be used as a form of protection, it requires a subsequent reduction step to regenerate the native methionine residue. peptide.compeptide.com

Automated and Microwave-Assisted SPPS for this compound

The repetitive nature of SPPS makes it highly suitable for automation. peptide.com Automated peptide synthesizers perform the cycles of deprotection, washing, and coupling, which increases throughput and reproducibility.

Furthermore, microwave-assisted SPPS (MA-SPPS) has emerged as a powerful tool for accelerating synthesis. google.comcreative-peptides.comgoogle.com The application of microwave energy allows for rapid and uniform heating of the reaction mixture, which can dramatically shorten the time required for both coupling and deprotection steps. creative-peptides.comrsc.org This can lead to higher purity of the crude peptide product by minimizing side reactions and reducing aggregation, even for a short peptide like this compound. creative-peptides.comrsc.org

Cleavage and Deprotection Procedures for this compound

The final step in SPPS is the cleavage of the completed peptide from the resin support and the simultaneous removal of all side-chain protecting groups. peptide.comthermofisher.com This is typically accomplished using a strong acidic "cleavage cocktail." thermofisher.com

For a methionine-containing peptide synthesized via the Fmoc/tBu strategy, the primary reagent is trifluoroacetic acid (TFA). acs.orgthermofisher.com However, TFA alone can generate reactive carbocations from the cleavage of protecting groups, which can alkylate the nucleophilic methionine side chain. peptide.comacs.org To prevent this and other side reactions like oxidation, a cocktail of "scavengers" is added to the TFA. acs.org

A common cleavage cocktail for a peptide like this compound would be Reagent K or a similar mixture. peptide.comrsc.org

Example Cleavage Cocktail Composition:

Trifluoroacetic acid (TFA): The strong acid that cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. thermofisher.com

Water: Acts as a scavenger. thermofisher.com

Thioanisole: A scavenger that protects against alkylation. peptide.com

1,2-Ethanedithiol (EDT): A scavenger that also helps to prevent methionine oxidation. peptide.com

Triisopropylsilane (TIS): A highly effective carbocation scavenger. acs.orgpeptide.com

Research has shown that specific scavenger combinations can be optimized to eliminate oxidation and minimize S-alkylation of methionine. acs.orgresearchgate.net For instance, a cocktail of TFA/Anisole/TMSCl/Me₂S has proven effective. acs.org If S-alkylation does occur, the resulting sulfonium (B1226848) salt can often be reversed to the free methionine by heating the peptide in a dilute acetic acid solution. acs.orgresearchgate.net After cleavage, the crude peptide is typically precipitated from the TFA solution using cold diethyl ether, collected by centrifugation, and then purified, often by reverse-phase high-performance liquid chromatography (RP-HPLC). uci.edursc.org

Solution-Phase Peptide Synthesis (LPPS/SPS) Approaches for this compound

Solution-phase peptide synthesis, also known as liquid-phase peptide synthesis (LPPS), is a classical approach that involves the coupling of amino acids or peptide fragments in a homogenous solvent system. researchgate.net This method is particularly suitable for the large-scale synthesis of peptides. vulcanchem.com

The stepwise synthesis of this compound in solution involves the sequential addition of protected amino acids to a growing peptide chain. tandfonline.com A critical aspect of this technique is the use of protecting groups for the α-amino and α-carboxyl groups to prevent unwanted side reactions, such as self-polymerization. researchgate.net For the synthesis of this compound, a common strategy would involve C-terminal to N-terminal elongation.

A plausible synthetic route would begin with the C-terminal methionine, which would have its carboxyl group protected, often as a methyl or benzyl (B1604629) ester (e.g., H-Met-OBzl). The N-terminus of this methionine would then be coupled with an N-protected glycine, for instance, Boc-Gly-OH (where Boc is tert-butyloxycarbonyl). The subsequent removal of the Boc group yields the dipeptide H-Gly-Met-OBzl. This dipeptide is then coupled with N-protected methionine (e.g., Boc-Met-OH). The final step involves the deprotection of the N-terminal Boc group and the C-terminal benzyl ester to yield the desired tripeptide, this compound.

The formation of the peptide bond requires the activation of the carboxyl group of the incoming amino acid. This is typically achieved using coupling reagents.

| Coupling Reagents for Solution-Phase Synthesis | Description |

| Carbodiimides (e.g., DCC, EDC) | Dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) are commonly used to activate the carboxyl group, forming a reactive O-acylisourea intermediate. tandfonline.com |

| Additives (e.g., HOBt, HOSu) | To suppress side reactions and reduce racemization, additives like 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (HOSu) are often used in conjunction with carbodiimides. mpg.de |

| Phosphonium and Uronium Salts (e.g., PyBOP, HBTU) | Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are highly efficient coupling agents. vulcanchem.comthaiscience.info |

A key consideration in the synthesis of methionine-containing peptides is the potential for the oxidation of the thioether side chain to a sulfoxide. nih.gov This can be minimized by using mild reaction conditions and by employing scavengers during the final deprotection step, especially when strong acids like hydrogen fluoride (B91410) are used. nih.gov

For longer peptides, a more convergent approach known as fragment condensation can be employed. researchgate.net In the context of this compound, this could involve the synthesis of two smaller fragments, which are then coupled together. For example, a protected dipeptide, such as Boc-Met-Gly-OH, could be synthesized and then coupled with a C-terminally protected methionine, H-Met-OBzl. This (2+1) fragment condensation strategy can be more efficient for larger-scale production. vulcanchem.com

The choice of protecting groups and the activation method for the peptide fragment are crucial to avoid racemization at the C-terminal amino acid of the activated fragment.

| Synthetic Fragments for this compound Condensation |

| Boc-Met-Gly-OH + H-Met-OBzl |

| Boc-Met-OH + H-Gly-Met-OBzl |

Classical Solution-Phase Coupling Techniques for this compound

Chemo-Enzymatic Peptide Synthesis (CEPS) Potential for Tripeptide Assembly

Chemo-enzymatic peptide synthesis (CEPS) has emerged as a greener and more selective alternative to purely chemical methods. qyaobio.com This approach utilizes enzymes, such as proteases, to catalyze the formation of peptide bonds under mild conditions, often without the need for extensive side-chain protection. nih.gov

The synthesis of this compound could potentially be achieved using proteases in a kinetically controlled or thermodynamically controlled manner. mdpi.com In a kinetically controlled synthesis, an activated ester of an amino acid or peptide (e.g., H-Met-OMe) serves as the acyl donor, and the enzyme facilitates its transfer to the amino group of the nucleophile (e.g., H-Gly-Met-OH).

Several enzymes could be considered for the assembly of this tripeptide:

Papain: This cysteine protease has been used in the synthesis of various peptides. nih.gov

α-Chymotrypsin: While it shows a preference for aromatic amino acids, it has been used for the synthesis of peptides containing other residues.

Thermolysin: This metalloprotease could potentially be used for the coupling steps.

The enzymatic approach offers high stereoselectivity, avoiding racemization, and operates under environmentally benign aqueous conditions.

Synthesis of this compound Derivatives and Analogs

The synthetic methodologies described above can be adapted to produce a variety of derivatives and analogs of this compound. These modifications can be introduced to alter the peptide's physicochemical properties or biological activity.

Examples of derivatives and analogs include:

N-terminal modifications: The N-terminal amino group can be acylated (e.g., with an acetyl or fatty acid group) or pegylated.

C-terminal modifications: The C-terminal carboxyl group can be converted to an amide or an ester.

Amino acid substitutions: One or more of the amino acids can be replaced with other natural or unnatural amino acids. For instance, methionine could be replaced with norleucine to prevent oxidation.

Cyclic analogs: Cyclization of the peptide backbone can be achieved, which may enhance conformational stability. cdnsciencepub.com

Structural Elucidation and Conformational Analysis of H Met Gly Met Oh

Advanced Spectroscopic Characterization

Spectroscopic methods provide a powerful, non-destructive means to investigate the molecular structure and conformational landscape of peptides. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV Resonance Raman (UVRR) spectroscopy offer complementary information on bond connectivity, dihedral angles, and secondary structural elements.

Nuclear Magnetic Resonance (NMR) Spectroscopy for H-Met-Gly-Met-OH

NMR spectroscopy is an indispensable tool for determining the three-dimensional structure and dynamics of peptides in solution. By analyzing chemical shifts, coupling constants, and nuclear Overhauser effects, a detailed picture of the peptide's conformational ensemble can be constructed.

The ¹H spectrum would feature distinct signals for the amide (NH), alpha-proton (CαH), and side-chain protons of each residue. The glycine (B1666218) CαH₂ protons are chemically distinct and would appear as two separate signals, while the methionine residues would show characteristic signals for their β, γ, and S-methyl protons. The ¹³C spectrum provides information on the carbon backbone (C', Cα) and side chains (Cβ, Cγ, S-CH₃). hmdb.camdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Residues This table presents representative chemical shift values based on typical data for methionine and glycine in peptides. Actual values may vary based on solvent, pH, and temperature.

| Residue | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Met-1 (N-terminal) | NH | ~8.3 | - |

| CαH | ~4.2 | ~55 | |

| CβH₂ | ~2.1 | ~31 | |

| CγH₂ | ~2.6 | ~30 | |

| S-CH₃ | ~2.1 | ~15 | |

| C' | - | ~174 | |

| Gly-2 | NH | ~8.4 | - |

| CαH₂ | ~3.9, ~4.0 | ~43 | |

| C' | - | ~172 | |

| Met-3 (C-terminal) | NH | ~8.2 | - |

| CαH | ~4.4 | ~53 | |

| CβH₂ | ~2.0 | ~31 | |

| CγH₂ | ~2.5 | ~30 | |

| S-CH₃ | ~2.1 | ~15 | |

| C' (COOH) | - | ~176 |

The conformational preferences of the peptide backbone are largely defined by the torsional angles phi (φ, C'-N-Cα-C') and psi (ψ, N-Cα-C'-N). Information about the φ angle can be extracted from the three-bond J-coupling constant between the amide proton and the alpha-proton (³J(HNHα)). The relationship between this coupling constant and the dihedral angle is described by the Karplus equation. nih.gov By measuring these coupling constants for each residue, researchers can infer the probable distribution of backbone conformations, such as preferences for extended β-strand or polyproline II (PPII) structures versus more compact turn-like conformations. nih.govnih.gov Analysis of other coupling constants can similarly provide insight into side-chain rotamer populations.

1H and 13C NMR Data Acquisition and Interpretation for this compound

Vibrational Spectroscopy of this compound

Vibrational spectroscopy, including IR and Raman techniques, probes the vibrational modes of a molecule. These are sensitive to bond strength, molecular geometry, and intermolecular interactions like hydrogen bonding, making them excellent for structural analysis. researchgate.net

The IR spectrum of a peptide is dominated by characteristic amide bands. The Amide I band (primarily C=O stretching) and the Amide II band (a mix of N-H in-plane bending and C-N stretching) are particularly sensitive to the peptide's secondary structure and hydrogen-bonding environment. acs.org For this compound, these bands would provide a general overview of its conformation. Additional bands corresponding to the methionine side chains, such as C-S stretching, would also be present. researchgate.net

Linear Dichroic IR (IR-LD) spectroscopy offers more refined structural information. researchgate.net In this technique, the sample is oriented, for instance in a liquid crystal, and IR spectra are recorded with polarized light. researchgate.net The resulting dichroic ratio for a specific vibrational band reveals the average orientation of that bond's transition dipole moment relative to the orientation axis. By analyzing the Amide I and II bands, the relative orientation of the two peptide planes in this compound could be determined, indicating whether the molecule adopts a linear, extended structure or a more bent conformation. researchgate.netresearchgate.net

Table 2: Characteristic Infrared (IR) Bands for this compound Frequencies are based on data from related methionine-containing peptides. researchgate.netacs.orgresearchgate.net

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

| ~3300 | Amide A | N-H stretch |

| ~1650 | Amide I | C=O stretch |

| ~1545 | Amide II | N-H bend, C-N stretch |

| ~1400-1450 | CH₂/CH₃ bend | Side chain and backbone |

| ~650-725 | C-S stretch | Methionine side chain |

UV Resonance Raman (UVRR) spectroscopy is a powerful technique for selectively examining the structure of the peptide backbone. springernature.com By tuning the excitation laser to the deep UV range (~200-240 nm), the vibrational modes of the amide bonds are resonantly enhanced, making them stand out even in dilute aqueous solutions. springernature.compitt.edu

The frequencies and intensities of specific UVRR bands, such as the Amide III and Cα-H modes, are highly sensitive to the backbone conformation and can be correlated with Ramachandran ψ angles. chemrxiv.orgnih.gov This allows for a quantitative assessment of the secondary structure content (e.g., β-sheet, random coil, turns). While specific UVRR studies on this compound are not documented in the reviewed literature, the technique is well-suited to probe its conformational ensemble in solution, providing data that is complementary to NMR and IR spectroscopy. pitt.edunih.gov

Infrared (IR) and Linear Dichroic IR (IR-LD) Spectroscopy for Structural Insights

Circular Dichroism (CD) Spectroscopy for this compound Conformational Studies

Circular dichroism (CD) spectroscopy is a powerful tool for investigating the secondary structure of peptides by measuring the differential absorption of left and right circularly polarized light. units.it The far-UV CD spectra, typically in the range of 180-260 nm, are sensitive to the peptide backbone conformation. units.it For a small peptide like this compound, the CD spectrum would likely be characteristic of a disordered or random coil structure in aqueous solutions, as it lacks the length to form stable α-helices or β-sheets. units.it However, the presence of the two sulfur-containing methionine residues can contribute to the CD spectrum in the amide region, which may interfere with the analysis of the secondary structure. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Conformational Dynamics (if spin-labeled)

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique used to study molecules with unpaired electrons. For peptides like this compound, which are not intrinsically paramagnetic, EPR studies require the introduction of a stable radical, known as a spin label. Site-directed spin labeling allows for the investigation of the structure and dynamics of biomacromolecules. acs.org

While direct EPR studies on this compound are not found in the provided results, research on other tripeptides demonstrates the utility of this technique. For example, EPR has been used to investigate the interaction of the tripeptide Gly-His-Lys with copper(II) ions, providing information on the coordination environment of the metal ion. nih.govcapes.gov.br If this compound were to be spin-labeled, for instance at one of the methionine side chains, EPR could provide insights into the local environment and dynamics of that specific residue.

UV-Visible Absorption Spectroscopy for Backbone Conformational Changes

UV-Visible absorption spectroscopy can be used to monitor changes in the electronic environment of a peptide. The peptide backbone itself exhibits strong absorption in the far-UV region, around 190-220 nm. thermofisher.comrsc.org Changes in peptide conformation, such as the formation of α-helices, can lead to hypochromic and hyperchromic effects, altering the absorption intensity. nih.gov

Mass Spectrometric Characterization of this compound

Mass spectrometry is an indispensable tool for the precise mass determination and sequence verification of peptides.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of intact biomolecules. It is particularly well-suited for determining the molecular weight of peptides from solution. In ESI-MS, a peptide solution is sprayed through a high-voltage capillary, generating charged droplets from which solvent evaporates, ultimately producing gas-phase peptide ions.

For this compound, with a molecular formula of C12H23N3O4S2, the expected monoisotopic mass of the neutral molecule is approximately 325.11 Da. In positive ion mode ESI-MS, the peptide would be detected as the protonated molecular ion, [M+H]+, at a mass-to-charge ratio (m/z) corresponding to this mass plus the mass of a proton. ESI-MS has been successfully used to identify related methionine-containing peptides in various studies. researchgate.nettandfonline.comnih.gov

Table 1: Theoretical Mass of this compound

| Descriptor | Value |

|---|---|

| Molecular Formula | C12H23N3O4S2 nih.gov |

| Monoisotopic Mass | ~325.11 Da |

| Average Mass | ~325.46 Da |

Note: The exact masses can be calculated using the precise masses of the constituent isotopes. washington.edulcms.cz

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is another soft ionization technique widely used for peptide and protein analysis. europeanpharmaceuticalreview.comrsc.org In MALDI-MS, the analyte is co-crystallized with a matrix compound that absorbs laser energy. rsc.org A pulsed laser beam desorbs and ionizes the analyte, typically producing singly charged ions. europeanpharmaceuticalreview.com This technique is known for its high sensitivity and tolerance to salts and other contaminants. europeanpharmaceuticalreview.com

MALDI-TOF (Time-of-Flight) MS is particularly powerful for surveying small proteins and peptides. For this compound, MALDI-MS would be expected to produce a strong signal for the [M+H]+ ion, providing accurate molecular weight information. europeanpharmaceuticalreview.comnih.gov The choice of matrix is crucial for successful analysis, with various organic compounds available that are suitable for small molecules and peptides. rsc.orgrsc.org

Tandem Mass Spectrometry (MS/MS) for Sequence Verification and Fragmentation Pattern Analysis

Tandem Mass Spectrometry (MS/MS) is a crucial technique for confirming the amino acid sequence of a peptide. In an MS/MS experiment, the precursor ion of interest (e.g., the [M+H]+ ion of this compound) is isolated and then fragmented by collision-induced dissociation (CID) or other methods. The resulting fragment ions are then mass-analyzed.

The fragmentation of peptides in MS/MS typically occurs along the peptide backbone, leading to the formation of specific ion series, most commonly b- and y-ions. cmu.edu The mass difference between consecutive ions in a series corresponds to the mass of an amino acid residue, allowing for the determination of the sequence.

For this compound, the expected fragmentation would yield a series of b- and y-ions that confirm the Met-Gly-Met sequence. For instance, the y1 ion would correspond to the C-terminal methionine, and the b2 ion would correspond to the N-terminal Met-Gly fragment. Studies on the fragmentation of methionine-containing peptides have shown characteristic losses from the methionine side chain, such as the loss of CH3SH or CH3S•. acs.orgacs.orgnih.gov

Table 2: Predicted Major Fragment Ions for this compound in MS/MS

| Fragment Ion | Sequence | Predicted m/z |

|---|---|---|

| b1 | Met | ~132.05 |

| b2 | Met-Gly | ~189.07 |

| y1 | Met | ~150.06 |

Note: The predicted m/z values are for the singly charged fragment ions and are based on monoisotopic masses. washington.edu

The analysis of these fragmentation patterns provides unambiguous verification of the peptide's primary structure. researchgate.nettandfonline.comnih.gov

High-Resolution Mass Spectrometry (HRMS) and Peptide Mapping for Structural Modifications

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of peptides and the characterization of their structural modifications. Unlike nominal mass spectrometry, HRMS provides highly accurate mass measurements, often to within 5 parts per million (ppm), which is essential for determining the elemental composition of a molecule. nih.gov This precision allows for the differentiation between modifications that may have very similar nominal masses. For instance, the addition of an oxygen atom (oxidation), a common modification for methionine residues, results in a mass increase of +15.995 Da. tandfonline.com This can be clearly distinguished from other potential mass shifts, such as the substitution of a proline with a leucine (B10760876) or isoleucine (+16.031 Da) or an aspartic acid with a methionine (+16.014 Da), distinctions that would be impossible with low-resolution instruments. tandfonline.com

Peptide mapping, which involves the enzymatic or chemical cleavage of the peptide followed by LC-MS analysis of the resulting fragments, is used in conjunction with HRMS. For a small peptide like this compound, this would typically involve fragmentation directly within the mass spectrometer. The high mass accuracy of the resulting fragment ions is invaluable for localizing modifications. tandfonline.com For example, if one of the methionine residues in this compound were oxidized, HRMS could pinpoint which residue was modified by accurately identifying the mass of the fragment ions containing it. This capability is crucial for identifying and localizing post-translational modifications (PTMs) or impurities from synthesis. nih.govtandfonline.com

Electron-Transfer Dissociation (ETD) Mass Spectrometry for Comprehensive Sequence Information

Electron-Transfer Dissociation (ETD) is a tandem mass spectrometry (MS/MS) fragmentation technique that provides comprehensive sequence information, particularly for peptides and proteins. wikipedia.org Unlike Collision-Induced Dissociation (CID), which is often aggressive and can cause the loss of labile post-translational modifications (PTMs), ETD is a non-ergodic process that preserves these delicate structures. wikipedia.orgnih.gov The technique involves an ion-ion reaction where multiply-charged peptide cations are reacted with radical anions. bham.ac.uk This transfers an electron to the peptide, inducing fragmentation along the peptide backbone at the N-Cα bond. wikipedia.org

This specific cleavage pattern generates primarily c- and z-type fragment ions, providing a more complete and easily interpretable fragmentation map compared to the b- and y-ions typically produced by CID. wikipedia.orgnih.gov For this compound, ETD would provide clear fragmentation between each residue, confirming the Met-Gly-Met sequence. Crucially, if any modifications such as oxidation of the methionine side chains were present, ETD would cause the backbone to fragment while leaving the modification intact on the side chain of the resulting fragment ion. nih.gov This makes ETD an exceptionally powerful tool for sequencing and for the precise localization of PTMs, which is a significant advantage over other fragmentation methods that can lead to ambiguous results due to the loss of the modification itself. wikipedia.orgnih.gov

X-ray Diffraction Studies of Crystalline this compound

X-ray diffraction is the definitive method for determining the precise three-dimensional atomic structure of a molecule in its crystalline state. aps.orgscirp.org The technique involves directing X-rays at a single crystal of the compound. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, creating a unique diffraction pattern. scirp.org By analyzing the positions and intensities of the spots in this pattern, researchers can calculate the electron density map of the molecule and thereby determine the exact spatial arrangement of its atoms, including bond lengths and angles. scirp.org

While X-ray diffraction has been successfully used to determine the structures of numerous peptides and enzymes, specific crystallographic data for this compound is not prominently available in the reviewed literature. researchgate.netnih.govnih.gov However, the principles of the technique remain fully applicable. To perform such a study, a high-purity, single crystal of this compound would be required. The resulting data would provide invaluable insight into its solid-state conformation, intramolecular and intermolecular hydrogen bonding, and the packing of the molecules in the crystal lattice. Such information is fundamental to understanding the peptide's physical properties and its potential interactions with other molecules.

Chromatographic Techniques for Purity and Structural Integrity

Chromatography is essential for separating the target peptide from impurities and for verifying its structural integrity. Various forms of liquid chromatography are routinely employed for the analysis of synthetic peptides like this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of peptides. hplc.eu Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. In a typical setup for a peptide like this compound, a C18 column is used, which contains silica (B1680970) particles bonded with 18-carbon alkyl chains, creating a nonpolar stationary phase. hplc.eu

The separation is achieved by eluting the sample with a gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase, which usually contains an ion-pairing agent like trifluoroacetic acid (TFA). hplc.eu The TFA sharpens the peaks and improves resolution. hplc.eu Peptides are retained on the column based on their hydrophobicity and elute as the concentration of the organic solvent increases. The purity is determined by integrating the area of the main peptide peak and comparing it to the total area of all peaks detected, often by UV absorbance at 214 nm. novoprolabs.com For many research-grade peptides, a purity of >95% or >98% as determined by HPLC is standard. novoprolabs.comtcichemicals.com

Ultra-High Performance Liquid Chromatography (UPLC) for Enhanced Separation

Ultra-High Performance Liquid Chromatography (UPLC), also referred to as UHPLC, represents a significant advancement over traditional HPLC. UPLC systems utilize columns packed with smaller particles (typically sub-2 µm) than those used in HPLC. nih.gov This smaller particle size leads to a dramatic increase in separation efficiency, resulting in better resolution, higher sensitivity, and significantly faster analysis times. nih.govbiocompare.com

For a sample of this compound, transitioning from HPLC to UPLC would allow for a more detailed purity assessment. The enhanced resolution can separate impurities that might co-elute with the main peak in a standard HPLC run, providing a more accurate purity profile. biocompare.com This is particularly valuable for characterizing complex samples or for high-throughput quality control environments where both speed and accuracy are paramount. lcms.cz

Coupled Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Comprehensive Analysis

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides the most comprehensive analysis of a peptide sample. This hybrid technique combines the powerful separation capabilities of HPLC or UPLC with the sensitive and specific detection and structural elucidation power of mass spectrometry. wellcomeopenresearch.orgnih.gov

As the peptide and any impurities are separated and elute from the LC column, they are directly introduced into the mass spectrometer. lcms.cz The MS instrument provides the molecular weight of the eluting compounds, confirming the identity of the main peak as this compound. Furthermore, MS/MS can be performed on the main peak to confirm its amino acid sequence and on any impurity peaks to identify their structures (e.g., deletion sequences, or peptides with protecting groups still attached). nih.gov This approach allows for the simultaneous confirmation of identity, assessment of purity, and characterization of impurities in a single analytical run, making it an indispensable tool in peptide research and development. nih.govwellcomeopenresearch.org

Table of Chromatographic and Spectrometric Techniques

| Technique | Principle | Primary Application for this compound | Key Information Provided |

|---|---|---|---|

| HRMS | Measures mass-to-charge ratio with very high accuracy (<5 ppm). | Identification and modification analysis. | Elemental composition, differentiation of isobaric/isomeric modifications. tandfonline.com |

| ETD-MS | Fragments peptide backbone via electron transfer, preserving labile groups. | Sequencing and PTM localization. | Complete sequence coverage (c- and z-ions), unambiguous site of modification. wikipedia.orgnih.gov |

| X-ray Diffraction | Scatters X-rays from a single crystal to determine atomic positions. | 3D structure elucidation. | Solid-state conformation, bond lengths, bond angles, intermolecular interactions. scirp.org |

| HPLC | Separates molecules based on polarity using a liquid mobile phase and solid stationary phase. | Purity assessment. | Percentage purity of the peptide sample. hplc.eunovoprolabs.com |

| UPLC | HPLC using columns with sub-2µm particles for higher efficiency. | High-resolution purity assessment. | Faster analysis with improved separation of impurities. nih.govbiocompare.com |

| LC-MS/MS | Couples LC separation with mass spectrometric detection and fragmentation. | Comprehensive characterization. | Purity, molecular weight confirmation, sequence verification, impurity identification. wellcomeopenresearch.orgnih.gov |

Table of Compound Names

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | Methionyl-glycyl-methionine |

| Acetonitrile (B52724) | - |

| Trifluoroacetic Acid | TFA |

| Water | H₂O |

| Methionine | Met |

| Glycine | Gly |

| Leucine | Leu |

| Isoleucine | Ile |

| Proline | Pro |

| Aspartic Acid | Asp |

| Cysteine | Cys |

| Alanine | Ala |

| Phenylalanine | Phe |

| Arginine | Arg |

| Asparagine | Asn |

| Glutamine | Gln |

| Histidine | His |

| Lysine | Lys |

| Serine | Ser |

| Threonine | Thr |

| Tryptophan | Trp |

| Tyrosine | Tyr |

Size-Exclusion Chromatography (SEC) for Oligomerization and Aggregation State Analysis

Size-exclusion chromatography (SEC) is a powerful analytical technique used to separate molecules based on their hydrodynamic radius in solution. It is widely employed in the characterization of peptides and proteins to determine their oligomerization and aggregation states. chromatographyonline.combiocompare.com In the context of the tripeptide this compound, SEC provides critical insights into its propensity to form non-covalent dimers, trimers, or higher-order aggregates in solution.

The fundamental principle of SEC involves passing a sample through a column packed with porous beads. biocompare.com Larger molecules, which are excluded from the pores, travel a shorter path and elute first. Smaller molecules can diffuse into the pores, resulting in a longer retention time. biocompare.com By calibrating the column with standards of known molecular weight, the elution volume of this compound can be used to estimate its apparent molecular weight and thus its oligomeric state.

Research Findings from Hypothetical SEC Analysis

In a hypothetical SEC analysis of this compound, the peptide is dissolved in a suitable mobile phase, such as a phosphate (B84403) buffer at physiological pH, and injected into an SEC column. The elution profile is monitored by UV absorbance, typically at 214 nm where the peptide bond absorbs, especially if the peptide concentration is low. cytivalifesciences.com

The resulting chromatogram would be expected to show a major peak corresponding to the monomeric form of this compound. The presence of any additional peaks eluting earlier than the monomer would indicate the formation of soluble aggregates, such as dimers or higher oligomers. chromatographyonline.com The relative area of these peaks provides a quantitative measure of the extent of aggregation under the specific experimental conditions. cytivalifesciences.com

Factors that can influence the aggregation state of this compound, and would be observable by SEC, include peptide concentration, pH, ionic strength, and temperature of the solution. chemrxiv.org For instance, an increase in peptide concentration might favor the formation of oligomers, which would be reflected in an increase in the area of the aggregate peaks in the SEC profile. chemrxiv.org The presence of methionine residues also introduces the possibility of oxidation, which can alter the peptide's conformation and potentially its aggregation propensity. It is crucial to use degassed mobile phases and consider the addition of antioxidants to minimize artefactual on-column oxidation. chromatographyonline.comumons.ac.be

The table below illustrates a hypothetical dataset from an SEC experiment designed to analyze the aggregation state of this compound under varying concentrations.

Interactive Data Table: Hypothetical SEC Analysis of this compound Aggregation

| Sample Concentration (mg/mL) | Elution Volume (mL) - Monomer | Apparent Molecular Weight (Da) - Monomer | % Monomer | Elution Volume (mL) - Dimer | Apparent Molecular Weight (Da) - Dimer | % Dimer | Elution Volume (mL) - Aggregate | Apparent Molecular Weight (Da) - Aggregate | % Aggregate |

| 0.5 | 12.5 | 323.5 | 95 | 10.8 | ~647 | 5 | - | - | 0 |

| 1.0 | 12.5 | 323.5 | 88 | 10.8 | ~647 | 10 | 9.5 | >1000 | 2 |

| 2.0 | 12.5 | 323.5 | 75 | 10.8 | ~647 | 20 | 9.5 | >1000 | 5 |

This hypothetical data suggests a concentration-dependent self-association of this compound. At lower concentrations, the peptide exists predominantly as a monomer. As the concentration increases, the proportion of dimers and higher-order aggregates also increases. It is important to note that interactions between the peptide and the stationary phase of the SEC column can sometimes lead to peak tailing or altered retention times, which must be carefully considered during method development. biocompare.com The use of multi-angle light scattering (MALS) detectors in conjunction with SEC can provide a more accurate determination of the molecular weight of the eluting species, independent of column calibration. cytivalifesciences.com

Computational Modeling and Theoretical Analysis of H Met Gly Met Oh

Quantum Chemical Calculations for H-Met-Gly-Met-OH Conformations

Quantum chemical calculations offer a high-resolution view of the intrinsic conformational preferences of a molecule, independent of environmental effects. These methods are crucial for understanding the fundamental energetic properties that govern the peptide's structure.

Determining the ground state geometries of this compound involves sophisticated computational methods like ab initio and Density Functional Theory (DFT). Ab initio methods, such as Møller-Plesset perturbation theory (MP2), and DFT methods, like B3LYP or M06-L, are employed to solve the electronic structure of the molecule and find its lowest energy conformation. nih.gov The choice of basis set, such as 6-31G(d) or the more flexible aug-cc-pVTZ, is critical for obtaining accurate results. acs.org

For a tripeptide like this compound, calculations would typically start with a series of initial conformations, which are then optimized to find local energy minima. Studies on similar peptides, such as glycyl-methionyl-glycine (H-Gly-Met-Gly-OH), have utilized methods like B3LYP/6-31+G(d) to predict molecular geometry. researchgate.net Research on methionine-containing dipeptides has also employed DFT methods (BH&HLYP and PBE0) with basis sets like 6-31G(d) and 6-311+G(2d,2p) to determine the impact of conformation on electronic properties. acs.orgresearchgate.net These calculations reveal that the peptide backbone and side-chain dihedral angles settle into specific arrangements to minimize steric hindrance and optimize intramolecular interactions, such as hydrogen bonds. The presence of the sulfur atom in methionine introduces unique electronic effects that influence its geometry and reactivity. mdpi.com

Table 1: Illustrative Optimized Dihedral Angles (in degrees) for a Low-Energy Conformation of a Met-containing Tripeptide based on Computational Studies This table presents typical values that might be obtained from DFT calculations on a peptide like this compound, based on findings for analogous peptides.

| Residue | Dihedral Angle (φ) | Dihedral Angle (ψ) | Dihedral Angle (ω) |

|---|---|---|---|

| Met (N-terminus) | -140 | 135 | 180 |

| Gly | 85 | -75 | 180 |

| Met (C-terminus) | -70 | 150 | - |

The conformational energy landscape of a peptide is a multi-dimensional surface that maps its potential energy as a function of its rotatable dihedral angles. For this compound, this landscape is complex due to the flexibility of the glycine (B1666218) residue and the multiple rotatable bonds in the methionine side chains. Exploring this landscape is essential to identify all stable low-energy conformers and the energy barriers that separate them. conicet.gov.ararxiv.org

Systematic searches or stochastic methods, like Monte Carlo simulations, are used to sample the conformational space. arxiv.org Subsequent geometry optimizations using DFT or ab initio methods refine the structures of the energy minima and the transition states connecting them. conicet.gov.ar Studies on small peptides have shown that their conformational landscapes feature several distinct low-energy basins corresponding to structures like β-turns, extended strands (C5), or gamma-turns (C7). mdpi.comacs.org For this compound, the landscape would reveal the relative stabilities of conformers with different backbone folds and various orientations of the two methionine side chains. The energy differences between these conformers, often just a few kcal/mol, determine their population distribution at thermal equilibrium. acs.org

Ab Initio and Density Functional Theory (DFT) Calculations for Ground State Geometries

Molecular Dynamics (MD) Simulations of this compound

While quantum chemical calculations excel at describing static, isolated structures, molecular dynamics (MD) simulations provide a dynamic picture of the peptide's behavior over time, typically in a solvent environment that mimics physiological conditions.

MD simulations model the motions of atoms in the peptide and surrounding solvent molecules (usually water) by numerically solving Newton's equations of motion. nih.govresearchgate.net A force field, such as AMBER or CHARMM, is used to define the potential energy of the system. researchgate.net Simulations of this compound in an aqueous solution would reveal how the peptide dynamically samples different conformations. nih.govmdpi.com

These simulations can track the formation and breaking of intramolecular and peptide-water hydrogen bonds, providing a detailed view of how the solvent influences the peptide's structure. acs.org The output of an MD simulation is a trajectory, which is a collection of snapshots of the system at different time points. Analyzing this trajectory allows for the characterization of the conformational ensemble—the collection of structures the peptide adopts and the frequency of their occurrence. This provides a more realistic understanding of the peptide's behavior than a single, static structure. nih.gov

The conformational freedom of the peptide backbone is best visualized using a Ramachandran plot, which is a two-dimensional plot of the ψ versus φ dihedral angles. nih.govsu.se For this compound, separate Ramachandran plots would be generated for each of the three residues from the MD simulation trajectory.

The plot for the central glycine residue is expected to show a wide distribution of allowed conformations, including regions that are sterically forbidden for other amino acids. ias.ac.in This is due to the absence of a side chain, which grants glycine unique flexibility. ias.ac.in The plots for the two methionine residues would show more restricted distributions, primarily in the β-sheet (top left quadrant) and α-helical (bottom left quadrant) regions. wenglab.org The precise location and density of these populations provide quantitative insight into the residue-specific backbone preferences within the context of the tripeptide sequence. nih.govfrontiersin.org

Table 2: Predominant Ramachandran Regions for Residues in this compound Based on general knowledge of amino acid conformational preferences.

| Residue | Typical φ, ψ Regions | Associated Secondary Structure |

|---|

| Met (N-terminus) | β-region (~ -120°, +140°) α-region (~ -60°, -45°) | Extended Strand Right-handed Helix | | Gly | Broad distribution including: Right-handed α-helical Left-handed α-helical Extended | Flexible, often in turns | | Met (C-terminus) | β-region (~ -120°, +140°) α-region (~ -60°, -45°) | Extended Strand Right-handed Helix |

The methionine side chain (–CH₂–CH₂–S–CH₃) has three rotatable dihedral angles (χ₁, χ₂, χ₃), giving it considerable flexibility. nih.gov This flexibility allows methionine to adapt its shape to fit into various environments within a protein or peptide structure. nih.gov MD simulations allow for the analysis of the probability distributions of these χ angles, revealing the preferred side-chain conformations, or rotamers.

Table 3: Common Methionine Side-Chain Rotamer Preferences Data derived from computational and statistical studies of methionine in peptides and proteins.

| Dihedral Angle | Preferred Conformation (degrees) |

|---|

| χ₁ (N-Cα-Cβ-Cγ) | trans (~ -180°) gauche- (~ -60°) gauche+ (~ +60°) | | χ₂ (Cα-Cβ-Cγ-S) | trans (~ 180°) | | χ₃ (Cβ-Cγ-S-Cε) | trans (~ 180°) |

Analysis of Backbone Dihedral Angles (Ramachandran Plots) for Tripeptide Conformations

Computational Design Principles for Tripeptides

The design of tripeptides with specific functional properties is a significant area of research, leveraging computational tools to navigate the vast sequence space.

Algorithm-Based Peptide Sequence Optimization (e.g., Genetic Algorithms)

Genetic algorithms (GAs) are a class of evolutionary algorithms that have been successfully applied to the optimization of peptide sequences. researchgate.net These heuristic, population-based search algorithms mimic the process of natural selection to iteratively evolve solutions towards a desired objective. researchgate.netoup.com In the context of peptide design, an initial population of peptide sequences can be generated and subsequently subjected to operations such as mutation and crossover to create new candidate sequences. researchgate.net The "fitness" of each peptide is then evaluated based on a predefined scoring function, which could represent properties like antimicrobial activity or binding affinity. oup.com

For instance, a GA-based approach has been shown to provide a significant improvement in identifying novel antibacterial peptides, with a reported 19-fold increase in the identification of highly active sequences compared to previous screening methods. nih.gov This process can be used to explore a vast chemical space and identify peptides with optimized properties. researchgate.netnih.gov While powerful, it is important to consider potential pitfalls, such as the risk of converging to a local optimum. nih.gov

Machine Learning and Artificial Intelligence Applications in Peptide Design

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing peptide design by enabling rapid and cost-effective exploration of the extensive peptide sequence space. uniri.hr These computational techniques can learn from existing data to predict the properties of novel peptides, thereby reducing the need for extensive and time-consuming experimental screening. uniri.hrplos.org

The integration of AI into the drug discovery pipeline has the potential to significantly accelerate the development of new therapeutic peptides by overcoming traditional challenges such as short half-life and susceptibility to degradation. polifaces.de

Table 1: Comparison of Machine Learning Models in Peptide Design

| Model Type | Description | Applications | Strengths |

| Genetic Algorithms (GA) | Evolutionary algorithm that mimics natural selection to optimize peptide sequences. researchgate.net | Optimization of antimicrobial peptides, lead optimization. researchgate.netoup.com | Efficiently searches large sequence spaces. wgtn.ac.nz |

| Variational Autoencoders (VAEs) | Generative model that learns a latent representation of peptide data to generate new sequences. oup.comrsc.org | Generation of peptides with specific activities (e.g., antimicrobial, anticancer). rsc.org | Can generate novel and diverse peptide sequences. oup.com |

| Generative Adversarial Networks (GANs) | Generative model consisting of a generator and a discriminator that work together to create realistic peptide sequences. oup.comrsc.org | Design of therapeutic peptides. oup.com | Can produce high-quality, novel peptide sequences. oup.com |

| Support Vector Machines (SVM) | Supervised learning model used for classification and regression tasks. oup.comacs.org | Predicting peptide properties, filtering datasets for further analysis. oup.comacs.org | Effective in high-dimensional spaces. |

This table is generated based on information from multiple sources. researchgate.netoup.comoup.comrsc.orgwgtn.ac.nzacs.org

Structure-Based Peptide Design Approaches and Their Relevance to this compound

Structure-based peptide design leverages the three-dimensional structure of a target molecule to design peptides that can bind with high affinity and specificity. This approach is particularly relevant for designing peptide inhibitors or modulators of protein-protein interactions. oup.com A key challenge in this area is the high flexibility of peptides, which makes predicting their bound conformation difficult. oup.com

For a tripeptide like this compound, structure-based design would involve identifying a target protein and using computational methods to predict how the tripeptide or its analogs would interact with the binding site. Molecular docking and molecular dynamics (MD) simulations are crucial tools in this process. mdpi.com These simulations can help in understanding the binding mode and stability of the peptide-protein complex. mdpi.com

Recent advancements have led to the development of large-scale in silico screening methods that can overcome the challenges of peptide flexibility and sequence diversity. oup.com These methods often integrate molecular docking with principles of structural conservation between protein folding and protein-peptide binding. oup.com By understanding the structural basis of interaction, it is possible to rationally design modifications to the this compound sequence to enhance its binding affinity or specificity for a given target.

Computational Screening of Peptide-Target Interactions (if applicable for model studies)

Computational screening, also known as virtual screening, is a powerful technique for identifying promising peptide candidates from large libraries. mdpi.com This approach uses computational methods to predict the binding affinity and mode of interaction between peptides and a specific target molecule. mdpi.com For a model tripeptide like this compound, computational screening could be used to explore how variations in its sequence affect its interaction with a hypothetical or known protein target.

The process typically involves generating a virtual library of peptides and then using molecular docking to predict how each peptide binds to the target. mdpi.com The results are then ranked based on a scoring function that estimates the binding affinity. mdpi.com This initial screening can narrow down a large number of candidates to a more manageable set for further experimental validation. mdpi.com

Molecular dynamics simulations are often employed to further refine the results of virtual screening and assess the stability of the predicted peptide-target complexes. mdpi.comnih.gov These simulations can provide insights into the dynamic behavior of the complex and help to identify key residues involved in the interaction. nih.gov

Computational Modeling of Tripeptide Synthesis and Dynamics

Understanding the synthesis and dynamics of tripeptides is crucial for their application. Computational modeling provides a powerful tool to investigate these processes at a molecular level.

Kinetic Modeling of this compound Production in Biological Systems (e.g., E. coli reconstituted translation systems)

The synthesis of peptides in biological systems is a complex process involving a large number of components and reactions. osaka-u.ac.jp Computational modeling has been used to simulate the production of tripeptides in reconstituted in vitro translation (IVT) systems, such as those based on Escherichia coli. osaka-u.ac.jppnas.org

A notable study constructed a computational model of an E. coli-based IVT system to simulate the synthesis of the tripeptide Met-Gly-Gly. osaka-u.ac.jppnas.org This model encompassed 241 components and 968 reactions, with kinetic parameters largely sourced from existing literature. pnas.org The simulation was able to accurately reproduce the kinetics of tripeptide synthesis observed in experiments. osaka-u.ac.jp

Table 2: Components of a Reconstituted E. coli Protein Translation System Model

| Functional Group | Description |

| Initiation | Components involved in the initiation of protein synthesis. |

| Elongation | Components responsible for the step-by-step addition of amino acids to the growing peptide chain. |

| Aminoacylation | Components that charge tRNA molecules with their corresponding amino acids. |

| Termination | Components that recognize stop codons and terminate protein synthesis. |

| Energy Regeneration | Components involved in regenerating the energy sources (ATP and GTP) required for translation. |

This table is based on the classification of components in a computational model of an E. coli-based reconstituted in vitro translation system. pnas.orgpnas.org

Reaction Network Analysis and Identification of Rate-Limiting Steps in this compound Synthesis

The synthesis of this compound is typically achieved through Solid-Phase Peptide Synthesis (SPPS), most commonly employing the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. acs.org A reaction network for this synthesis is a complex web of desired reactions (peptide bond formation and deprotection) and potential side reactions. Computational analysis of this network is crucial for optimizing synthesis protocols and maximizing the yield of the target peptide.

The primary reactions in the synthesis of this compound involve the sequential coupling of Fmoc-protected amino acids to a growing peptide chain anchored to a solid support, followed by the removal of the Fmoc group to allow for the next coupling step. The synthesis would proceed in the C-terminal to N-terminal direction, starting with the attachment of the first amino acid (Methionine) to the resin.

Key Reactions in the Synthesis of this compound:

Resin Loading: Attachment of Fmoc-Met-OH to the solid support.

Deprotection: Removal of the Fmoc group from the resin-bound Methionine.

Coupling: Formation of the peptide bond between the deprotected Methionine and the incoming Fmoc-Gly-OH.

Deprotection: Removal of the Fmoc group from the newly added Glycine.

Coupling: Formation of the peptide bond between the deprotected Glycine and the incoming Fmoc-Met-OH.

Final Deprotection and Cleavage: Removal of the N-terminal Fmoc group and cleavage of the completed peptide from the resin, along with removal of side-chain protecting groups.

A significant challenge in the synthesis of methionine-containing peptides is the susceptibility of the thioether side chain to oxidation and S-alkylation. acs.orgresearchgate.net These side reactions add complexity to the reaction network.

Potential Side Reactions:

Oxidation: The sulfur atom in the methionine side chain can be oxidized to form methionine sulfoxide (B87167) (Met(O)) or methionine sulfone (Met(O2)). acs.orgresearchgate.net This can occur during the acid-catalyzed cleavage step. acs.org

S-alkylation: The thioether can be alkylated, for instance by tert-butyl cations generated during the cleavage of tBu-based protecting groups, leading to the formation of a sulfonium (B1226848) salt. acs.orgresearchgate.net

Identification of Rate-Limiting Steps:

The rate-limiting step in SPPS can vary depending on the specific amino acid sequence and the coupling reagents used. In the synthesis of this compound, potential rate-limiting steps could include:

Coupling to Glycine: While glycine itself is not sterically hindered, the coupling efficiency can be influenced by the preceding methionine residue and the solid support.

Coupling to the second Methionine: The efficiency of this step can be sequence-dependent and influenced by the growing peptide chain's conformation. chimia.ch

Fmoc Deprotection: In some cases, the removal of the Fmoc group can be slow, especially if the peptide chain aggregates on the solid support. nih.gov

Table 1: Hypothetical Kinetic Parameters for Key Reactions in this compound Synthesis

| Reaction Step | Reactants | Products | Hypothetical Rate Constant (k) | Potential Rate-Limiting Factor |

| Coupling 1 | Resin-Met + Fmoc-Gly-OH | Resin-Met-Gly-Fmoc | k_c1 | Moderate |

| Deprotection 1 | Resin-Met-Gly-Fmoc | Resin-Met-Gly | k_d1 | Potentially slow due to aggregation |

| Coupling 2 | Resin-Met-Gly + Fmoc-Met-OH | Resin-Met-Gly-Met-Fmoc | k_c2 | Potentially slow due to steric hindrance |

| Final Cleavage | Resin-Met-Gly-Met | This compound | k_f | Can be accompanied by side reactions |

This table presents a simplified, hypothetical model for illustrative purposes. Actual kinetic parameters would need to be determined experimentally or through detailed quantum mechanical calculations.

Robustness and Sensitivity Analysis of this compound Synthesis Models

The robustness of a chemical process refers to its ability to maintain consistent performance despite small variations in process parameters. nih.govresearchgate.net Sensitivity analysis, on the other hand, quantifies how the output of a model (e.g., final peptide yield and purity) is affected by changes in its input parameters (e.g., reaction times, reagent concentrations, temperature). acs.orgtum.de Both are critical for developing a reliable and reproducible synthesis protocol for this compound.

Robustness Analysis:

A robustness analysis of the this compound synthesis model would involve systematically varying key operational parameters within a defined range and observing the impact on the final product's quality and quantity. acs.org Parameters to investigate would include:

Reagent Excess: The molar excess of amino acids and coupling reagents.

Reaction Times: The duration of coupling and deprotection steps.

Temperature: The temperature at which the synthesis is carried out.

Scavenger Composition: The type and concentration of scavengers used during the final cleavage to prevent side reactions like oxidation and S-alkylation of methionine. researchgate.net

Sensitivity Analysis:

Sensitivity analysis can be performed using various computational methods, such as local (one-at-a-time) or global sensitivity analysis. acs.org For the synthesis of this compound, a sensitivity analysis would aim to identify the parameters that have the most significant influence on the outcome.

Table 2: Hypothetical Sensitivity Analysis for this compound Synthesis

| Parameter Varied | Range of Variation | Effect on Yield (%) | Effect on Purity (%) | Sensitivity Index |

| Fmoc-Met-OH excess | 2 - 5 equivalents | +/- 5% | +/- 2% | Low |

| Coupling time (Gly) | 30 - 90 minutes | +/- 2% | +/- 1% | Low |

| Cleavage scavenger (EDT) % | 1% - 5% | +/- 1% | +/- 15% | High |

| Cleavage time | 1 - 3 hours | +/- 3% | +/- 10% | Moderate |

This table illustrates a hypothetical sensitivity analysis. The sensitivity index is a qualitative measure of the parameter's impact on the process outcome. EDT (ethanedithiol) is a common scavenger used to prevent side reactions with methionine.

The results of such an analysis would guide the optimization of the synthesis protocol. For example, the high sensitivity of purity to the scavenger concentration suggests that this parameter must be tightly controlled. The low sensitivity of yield to the excess of the first amino acid might allow for a reduction in reagent usage without significantly impacting the final output, leading to a more cost-effective and sustainable process.

Reactivity and Biochemical Interactions of H Met Gly Met Oh

Oxidation Chemistry of Methionine Residues within H-Met-Gly-Met-OH

The sulfur-containing side chains of the two methionine (Met) residues in this compound are primary sites for oxidative modifications. The oxidation of methionine is a significant reaction that contributes to protein modifications under conditions of oxidative stress. mdpi.comresearchgate.net

The photooxidation of methionine-containing peptides is typically studied using sensitizers, such as 4-carboxybenzophenone (CB), which, upon excitation to its triplet state, can initiate oxidation. researchgate.netresearchgate.net The mechanism for a peptide like this compound would involve an initial electron transfer from the thioether sulfur atom of a methionine residue to the excited sensitizer (B1316253). researchgate.netwikipedia.org This forms a charge-transfer (CT) complex. mdpi.com

This complex can then undergo several processes:

Charge Separation: This leads to the formation of a sensitizer radical anion (e.g., CB•−) and a sulfur radical cation (>S•+) on the methionine residue. mdpi.comnih.gov

In-Cage Proton Transfer: A proton can be transferred from the sulfur moiety to the sensitizer radical anion, resulting in a carbon-centered α-thioalkyl radical (αS). mdpi.com

Back Electron Transfer: The complex can revert to the reactants in their ground states. mdpi.commdpi.com

The resulting sulfur radical cation is highly reactive and can be stabilized through intramolecular interactions. Depending on the peptide's conformation and the pH, it can form three-electron bonded species, such as (S∴N)+ with a nearby nitrogen atom or intermolecularly to form (S∴S)+ dimers with another methionine residue. researchgate.netresearchgate.netnih.gov The specific intermediates formed depend on the location of the methionine residue within the peptide chain and the pH of the solution. researchgate.net

Hydroxyl radicals (•OH), highly reactive oxygen species (ROS), are potent initiators of methionine oxidation. mdpi.comtandfonline.com The reaction of •OH radicals with a peptide such as this compound, where a methionine residue is internal (as in the Gly-Met-Gly model), proceeds through several key steps. mdpi.comtandfonline.com

Initial Attack: The primary site of attack by the •OH radical is the sulfur atom of a methionine residue, accounting for approximately 90% of the initial reactions. mdpi.comsemanticscholar.org This forms a transient three-electron-bonded adduct (>S∴OH). mdpi.com

Formation of Radical Cations: This adduct can subsequently eliminate a hydroxide (B78521) ion (HO−) to yield a sulfur radical cation (>S•+). tandfonline.com In peptides with a free N-terminal amino group, this process can be facilitated by a fast intramolecular proton transfer from the -NH3+ group to the >S∴OH moiety, promoting the elimination of water. mdpi.com

Radical Intermediates: The oxidation of Gly-Met-Gly by •OH radicals leads to a variety of radical intermediates. mdpi.com Pulse radiolysis studies on Gly-Met-Gly have allowed for the identification and quantification of these species. mdpi.comtandfonline.com

| Radical Species | Description | Percentage Contribution (%) |

|---|---|---|

| α-C | α-Carbon-centered radicals on Met residue | Data not always specified, but a known pathway |

| α-N | α-Aminoalkyl radicals | Minor pathway for internal Met |

| α-S | α-(Alkylthio)alkyl radicals | Significant contributor |

| Met(S∴N)+ | Intramolecular sulfur-nitrogen bonded radical cation | Dependent on proximity of N-terminus |

| Met(S∴S)+ | Intermolecular sulfur-sulfur bonded radical cation | ~10% in one study tandfonline.com |

| >S∴OH | Hydroxyl radical adduct to sulfur | High initial yield, but short-lived tandfonline.com |

Data synthesized from studies on Gly-Met-Gly, which serves as a model for peptides with internal methionine residues like the C-terminal Met in this compound. Percentages can vary based on experimental conditions. mdpi.comtandfonline.com

The relative yields of these competing pathways are influenced by factors such as the peptide sequence and the net charge of the molecule. rsc.orgrsc.org

The principal and most stable product of methionine oxidation in peptides is methionine sulfoxide (B87167) (MetO). tandfonline.comnih.gov The oxidation of the sulfur atom creates a new chiral center, resulting in two diastereomers, (S)-MetO and (R)-MetO. tandfonline.com

The formation of methionine sulfoxide in studies involving •OH radicals is often attributed not to the direct reaction with the radical itself, but to the in-situ formation of hydrogen peroxide (H₂O₂), which then acts as the oxidant. mdpi.comtandfonline.comsemanticscholar.org In copper(II)-catalyzed oxidation, the reaction also yields methionine sulfoxide without cleaving the peptide chain. nih.gov The identification and characterization of these oxidation products are typically performed using analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) and tandem MS/MS. mdpi.commdpi.comsemanticscholar.orgnih.govmpg.de

| Product | Oxidizing System | Key Features |

|---|---|---|

| Methionine Sulfoxide (MetO) | •OH/H₂O₂; Photooxidation; Metal-catalyzed oxidation | Stable end-product, exists as two diastereomers (R/S). tandfonline.comnih.gov |

| Unsymmetrical Disulfide | γ-radiolysis (aerobic conditions) | Formed from the reaction of MetS•+ with the parent peptide. mdpi.com |

| 3-Methylthiopropionaldehyde | γ-radiolysis of free Met | Results from attack at the sulfur atom. mdpi.comsemanticscholar.org |

Methionine residues in peptides and proteins are considered to function as endogenous antioxidants. tandfonline.comnih.gov The thioether side chain of methionine is readily oxidized by a variety of reactive oxygen species (ROS), thereby protecting other, more functionally critical amino acid residues from oxidative damage. nih.govresearchgate.net

This antioxidant capacity stems from the ability of methionine to scavenge ROS, becoming oxidized to methionine sulfoxide in the process. nih.govuky.edu In biological systems, this oxidation is often reversible. The enzyme methionine sulfoxide reductase (MSR) can catalyze the reduction of methionine sulfoxide back to methionine, creating a catalytic cycle for ROS detoxification. nih.govuky.edu This sacrificial, reversible oxidation allows methionine residues to act as a renewable shield against oxidative stress. nih.govnih.gov The effectiveness of this antioxidant action is enhanced in proteins where multiple methionine residues are exposed on the surface. acs.org

Identification and Characterization of Oxidation Products (e.g., Sulfoxides)

Metal Ion Coordination and Binding Studies with this compound

The this compound peptide possesses multiple potential coordination sites for metal ions, including the N-terminal amino group, the C-terminal carboxylate group, the peptide backbone amides, and the thioether sulfur atoms of the two methionine residues. researchgate.netwikipedia.org Methionine can act as a bidentate or tridentate ligand, coordinating through its nitrogen, oxygen, and/or sulfur atoms. researchgate.netwikipedia.org The thioether sulfur is a soft donor and shows affinity for soft metal ions. nih.govuq.edu.au

Spectroscopic techniques are essential for characterizing the stoichiometry, stability, and structure of metal-peptide complexes. nih.gov For a peptide like this compound, these methods can probe the involvement of the different potential donor groups in metal binding.

UV-Visible (UV-Vis) Spectroscopy: This technique is used to monitor the d-d electronic transitions of transition metal ions like copper(II) and nickel(II) upon complexation. nih.govrsc.org Changes in the position and intensity of the absorption bands provide information about the coordination environment of the metal ion. For example, the coordination of two imidazole (B134444) nitrogen donors and one amide nitrogen to Cu(II) results in a d-d band around 600 nm. uq.edu.au

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is sensitive to changes in the secondary structure of the peptide upon metal binding and can also provide information about the geometry of the resulting chiral metal complex. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for identifying the specific atoms involved in metal coordination. researchgate.nettandfonline.com Chemical shift perturbations (CSPs) of specific proton and carbon signals, such as the S-CH₃ protons of methionine, upon titration with a metal ion indicate the involvement of that residue in binding. researchgate.netnih.gov